4-Oxo-4-(prop-2-ynylamino)butanoic acid

Übersicht

Beschreibung

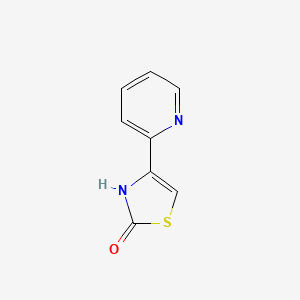

“4-Oxo-4-(prop-2-ynylamino)butanoic acid” is a chemical compound with the molecular formula C7H7NO3 . It has an average mass of 156.136 Da and a monoisotopic mass of 156.042252 Da .

Synthesis Analysis

The synthesis of 4-Oxo-4-(prop-2-ynylamino)butanoic acid can be achieved through microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid . The reaction conditions have been developed to provide the desired products in moderate to excellent yields for a wide range of substrates . Different conditions are required depending on the nature of the methylketone substituent, with aryl derivatives proceeding best using tosic acid and aliphatic substrates reacting best with pyrrolidine and acetic acid .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7NO3/c1-2-5-8-6(9)3-4-7(10)11/h1,3-4H,5H2,(H,8,9)(H,10,11)/b4-3+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 401.5±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.0 mmHg at 25°C . It has a molar refractivity of 37.6±0.3 cm3 . The compound has 4 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Cancer Treatment

4-Oxo-4-(prop-2-ynylamino)butanoic acid derivatives have been identified as potential building blocks in drug discovery, particularly for cancer treatment. Their biological activity has been noted in research, suggesting their utility in developing therapeutic agents for cancer .

Neurodegenerative Diseases

Research indicates that certain derivatives of this compound show promise in treating neurodegenerative conditions. This opens up avenues for the synthesis of drugs targeting diseases like Alzheimer’s and Parkinson’s .

Metabolic Disorders

The compound’s derivatives also exhibit potential in addressing metabolic disorders. This could lead to new treatments for conditions such as diabetes and obesity .

Gastric Conditions

There is evidence that these derivatives can be used to treat gastric conditions, providing a basis for the development of new gastrointestinal drugs .

Antimicrobial Properties

The antimicrobial properties of 4-Oxo-4-(prop-2-ynylamino)butanoic acid derivatives have been documented, suggesting their use in creating antimicrobial agents to combat various infections .

Antifungal Applications

Similarly, antifungal properties have been observed, indicating the compound’s utility in developing antifungal medications .

Antiviral Therapeutics

Compounds containing structural characteristics similar to 4-Oxo-4-(prop-2-ynylamino)butanoic acid have shown antiviral activity against viruses like the Newcastle disease virus, hinting at their potential in antiviral drug development .

Safety And Hazards

Eigenschaften

IUPAC Name |

4-oxo-4-(prop-2-ynylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-2-5-8-6(9)3-4-7(10)11/h1H,3-5H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBNICXUBAQSNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxo-4-(prop-2-ynylamino)butanoic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-aminoethyl)-N-isopropyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1438634.png)

![6-Bromo-7-methylbenzo[D]thiazol-2-amine](/img/structure/B1438637.png)

![4-[2-(Bromomethyl)-4-nitrophenyl]morpholine](/img/structure/B1438640.png)

![N-(benzo[d]thiazol-2-ylmethyl)acetamide](/img/structure/B1438641.png)

![1-(2-aminoethyl)-5-(3-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438645.png)

![2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzothiazole](/img/structure/B1438655.png)